4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloro-3-nitropyrazole with thiourea under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: As a CDK2 inhibitor, it holds promise for the development of new anticancer therapies.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thiazole involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and have been studied for their CDK2 inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit significant biological activities and have been explored as potential anticancer agents.
Uniqueness
2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thiazole stands out due to its dual activity against cancer cell lines and CDK2, making it a potent candidate for further development. Its unique structure allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with potentially enhanced biological activities .
Properties
CAS No. |
650638-04-3 |
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Molecular Formula |
C8H4ClN5S |
Molecular Weight |
237.67 g/mol |
IUPAC Name |
2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H4ClN5S/c9-6-5-3-13-14(7(5)12-4-11-6)8-10-1-2-15-8/h1-4H |
InChI Key |
QHTVSJHZDDJEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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